molecular formula C9H9ClN2O B3014963 N-(4-chloropyridin-2-yl)cyclopropanecarboxamide CAS No. 583052-73-7

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B3014963
CAS No.: 583052-73-7
M. Wt: 196.63
InChI Key: BURPEGYULPECNQ-UHFFFAOYSA-N
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Description

N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide (molecular formula: C₉H₉ClN₂O, molecular weight: 196.64 g/mol, CAS: 583052-73-7) is a cyclopropane-containing carboxamide derivative with a 4-chloropyridin-2-yl substituent. Its synthesis typically involves coupling cyclopropanecarbonyl chloride with 4-chloropyridin-2-amine in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base, achieving a 73% yield after silica gel chromatography purification . The compound’s structural rigidity from the cyclopropane ring and electron-withdrawing chlorine atom on the pyridine ring contribute to its bioactivity, particularly in targeting enzymes like c-Met kinase and GSK-3β .

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURPEGYULPECNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-chloropyridin-2-yl)cyclopropanecarboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds inhibiting VPS34, a key player in autophagy and cellular homeostasis, can be beneficial in treating various cancers, including acute myeloid leukemia and chronic myelogenous leukemia . The compound's structure allows it to interact with specific biological pathways, potentially leading to the development of new cancer therapies.

Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Inhibitors of VPS34 are known to play a role in neurodegenerative diseases. By modulating autophagy, this compound could help in the clearance of toxic aggregates associated with conditions like Alzheimer's disease .

Agricultural Applications

Insecticidal Properties
Recent studies have highlighted the insecticidal activity of compounds similar to this compound. For instance, novel amides containing pyridyl moieties have shown effectiveness against pests such as Mythimna separata and Plutella xylostella. These compounds exhibit high mortality rates at low concentrations, indicating their potential as environmentally friendly insecticides .

CompoundTarget PestMortality Rate (%) at 10 µg/mL
This compoundMythimna separata80%
Similar Amide APlutella xylostella70%
Similar Amide BLaphygma exigua75%

Biological Research

Autophagy Modulation
The compound's ability to inhibit VPS34 places it at the forefront of research into autophagy modulation. Autophagy is crucial for cellular homeostasis and has implications in aging and various diseases. By studying this compound, researchers aim to uncover new therapeutic strategies for age-related diseases and metabolic disorders .

Case Study 1: Anticancer Research

A recent study explored the effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Insecticidal Efficacy

Field trials conducted with formulations containing this compound showed significant reductions in pest populations compared to control groups. The results indicate that this compound could serve as a basis for developing new insecticides that are less harmful to non-target species and the environment .

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cyanophenyl Derivatives

  • N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22) and N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (23) differ in the position of the cyano group on the phenyl ring. Compound 22 (MW: 265.26 g/mol) exhibits stronger GSK-3β inhibition (IC₅₀ = 0.12 μM) compared to 23 (IC₅₀ = 0.35 μM), highlighting the importance of para-substitution for optimal enzyme interaction .

Fluorophenoxy Derivatives

N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives (e.g., compound 3 in ) incorporate a 2-fluorophenoxy group, improving metabolic stability and c-Met kinase inhibition (IC₅₀ = 8.3 nM). The fluorine atom enhances electronegativity and hydrophobic interactions, critical for ATP-binding pocket targeting .

Heterocyclic Modifications

Benzo[d]thiazol Derivatives

N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (C₁₁H₉ClN₂OS, MW: 252.72 g/mol) replaces the pyridine ring with a benzo[d]thiazole system. This modification increases aromaticity and introduces sulfur, which may improve selectivity for thiol-containing enzymes or receptors .

Sulfonylpyridine Derivatives

N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives (e.g., from ) feature a sulfonyl group, enhancing hydrogen-bonding capacity and solubility. These compounds are patented for treating CFTR-mediated diseases, suggesting divergent therapeutic applications compared to the parent compound .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituent Biological Activity (IC₅₀/EC₅₀) Reference
N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide C₉H₉ClN₂O 196.64 4-Chloropyridin-2-yl c-Met kinase inhibition (8.3 nM)
N-(4-Chloropyridin-2-yl)cyclobutanecarboxamide C₁₀H₁₁ClN₂O 210.66 Cyclobutane ring Not reported
N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide C₁₅H₁₂N₄O 265.26 4-Cyanophenyl GSK-3β inhibition (0.12 μM)
N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide C₁₅H₁₂FN₂O₂ 281.27 2-Fluorophenoxy c-Met kinase inhibition (8.3 nM)
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide C₁₁H₉ClN₂OS 252.72 Benzo[d]thiazole CFTR modulation (patented)

Research Findings and Implications

  • Bioactivity: The 4-chloropyridin-2-yl scaffold demonstrates kinase inhibition versatility, with fluorophenoxy and cyanophenyl derivatives showing enhanced potency due to electronic and steric effects .
  • Physicochemical Properties : Cyclopropane rings confer rigidity, while cyclobutane or sulfonyl groups modulate solubility and target selectivity .
  • Synthetic Feasibility : Silica gel chromatography and optimized coupling reactions ensure high purity (>95%) for pharmacological studies .

Biological Activity

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring attached to a cyclopropanecarboxamide moiety. The structural formula can be represented as follows:

C9H8ClN1O\text{C}_9\text{H}_8\text{Cl}\text{N}_1\text{O}

This compound serves as a versatile building block for the synthesis of more complex molecules in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding, which can lead to various physiological effects. Research suggests that it may act as an inhibitor in certain enzymatic pathways, although the exact mechanisms remain to be fully elucidated.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit Mer kinase, which is implicated in various cancers, including acute lymphoblastic leukemia and non-small cell lung cancer. In vitro assays demonstrated that this compound could significantly reduce Mer phosphorylation, suggesting its role as a potential therapeutic agent against tumors that exhibit abnormal Mer activation .

Inhibitory Effects on Enzymes

The compound has also been shown to exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been linked to the inhibition of VPS34 (vacuolar protein sorting 34), which plays a critical role in autophagy and cellular homeostasis. This inhibition could provide therapeutic benefits in treating proliferative and inflammatory disorders .

Case Study: Mer Kinase Inhibition

In a study focusing on the inhibition of Mer kinase, this compound was tested alongside other small molecules. The results indicated that this compound effectively inhibited Mer auto-phosphorylation in various cancer cell lines, demonstrating an IC50 value comparable to established inhibitors. The study concluded that further development could position this compound as a promising candidate for cancer therapy .

Comparative Analysis with Similar Compounds

To understand its efficacy better, this compound was compared with structurally similar compounds. The following table summarizes key differences:

CompoundStructure FeaturesBiological Activity
This compoundChlorinated pyridine, cyclopropaneInhibits Mer kinase
4-acetyl-2-chloropyridineAcetyl group instead of amideLimited anticancer activity
N-(pyridin-2-yl)amidesLacks cyclopropane structureVariable activity depending on substitution

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